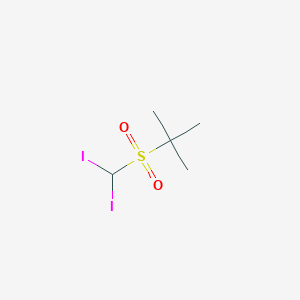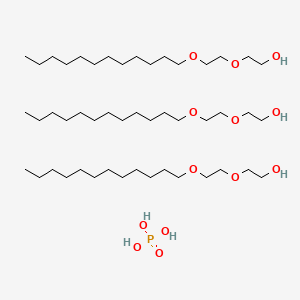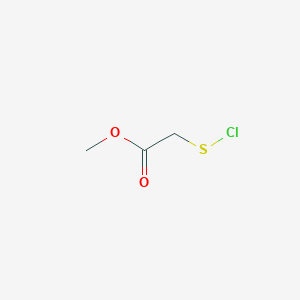![molecular formula C26H19ClO B14682164 {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone CAS No. 34974-15-7](/img/structure/B14682164.png)
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone is a chemical compound with the molecular formula C20H15ClO. It is also known as 4-Chlorodiphenylmethanone. This compound is part of the benzophenone family, which is characterized by the presence of a ketone functional group attached to two phenyl rings. Benzophenones are widely used in various industries, including pharmaceuticals, cosmetics, and as UV stabilizers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is a classic method for introducing acyl groups into aromatic compounds. The general procedure involves the reaction of 4-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Applications De Recherche Scientifique
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized as a UV stabilizer in plastics and other materials to prevent degradation from UV radiation.
Mécanisme D'action
The mechanism of action of {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: The parent compound of the benzophenone family, used widely in various applications.
4-Methylbenzophenone: Similar in structure but with a methyl group instead of a chloro group.
4-Methoxybenzophenone: Contains a methoxy group, used in similar applications as a UV stabilizer.
Uniqueness
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone is unique due to the presence of the chloro group, which can influence its reactivity and interactions in chemical and biological systems. This chloro substitution can enhance its stability and modify its electronic properties, making it suitable for specific applications where other benzophenones may not be as effective.
Propriétés
Numéro CAS |
34974-15-7 |
|---|---|
Formule moléculaire |
C26H19ClO |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
[4-[chloro(diphenyl)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H19ClO/c27-26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-18-16-21(17-19-24)25(28)20-10-4-1-5-11-20/h1-19H |
Clé InChI |
XOYBZDORSKGQQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


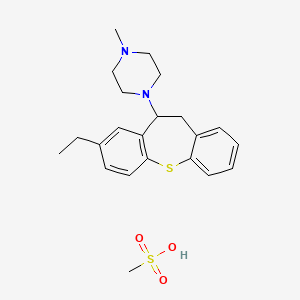
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
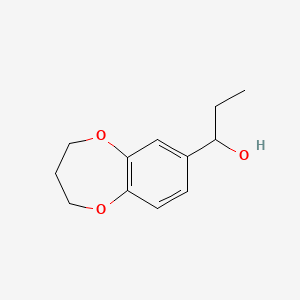
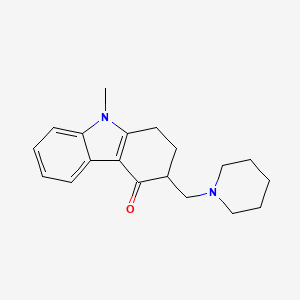
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
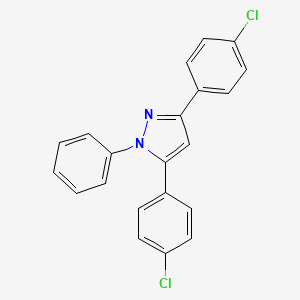


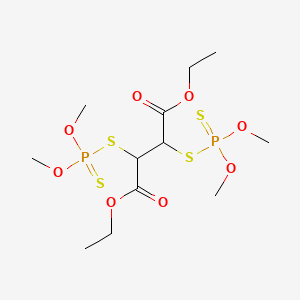
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
